molecular formula C12H10N4O2 B2643464 1-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1017666-26-0

1-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2643464
CAS RN: 1017666-26-0
M. Wt: 242.238
InChI Key: PHNMBIXTDLCXJO-UHFFFAOYSA-N
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Description

Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .


Synthesis Analysis

Benzimidazoles can be synthesized through various methods. For instance, a Pd(II) complex with (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (BIPM) was prepared by reaction of palladium acetate with BIPM in a 1:1 molar ratio .


Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .


Chemical Reactions Analysis

Benzimidazoles can react with various free radicals . The relative radical scavenging ability of benzimidazole derivatives showed a good correlation to the experimentally observed trends .


Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Scientific Research Applications

DNA Gyrase Inhibitors

Pyrimido[1,6-a]benzimidazoles, related to the structural family of benzimidazoles, have been identified as a new class of DNA gyrase inhibitors. This discovery opens up new avenues for the development of antibacterial agents beyond the currently used 4-quinolone- and 1,8-naphthyrid-4-one-3-carboxylic acids, showcasing the therapeutic potential of benzimidazole derivatives in combating bacterial infections (Hubschwerlen et al., 1992).

Organic Synthesis Methodologies

Innovative methods for synthesizing 2-substituted benzimidazoles using polyphosphoric acid have been developed. These methodologies highlight the chemical versatility and applicability of benzimidazole derivatives in synthesizing complex organic molecules, which could serve as a foundation for further pharmacological research (Alcalde et al., 1992).

Novel Compound Synthesis

Research into the synthesis of unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides has demonstrated the potential for creating new bioactive molecules. Utilizing bifunctional starting materials in one-pot reactions showcases the innovative approaches being explored for expanding the chemical space of benzimidazole derivatives (Ghandi et al., 2010).

Anticancer Research

The development of organometallic complexes featuring benzimidazole-pyrazole hybrids has provided insights into their potential use as anticancer agents. These studies not only contribute to our understanding of the molecular basis of cancer but also highlight the therapeutic potential of such compounds in designing new treatments (Stepanenko et al., 2011).

Antimicrobial and Antifungal Activities

The exploration of pyrazole-based drug molecules against bacterial DNA gyrase and their antimicrobial as well as antifungal activities demonstrate the pharmaceutical applications of benzimidazole and pyrazole derivatives. This research underscores the potential of these compounds in developing new antibiotics and antifungals to address resistant strains of bacteria and fungi (Shubhangi et al., 2019).

Mechanism of Action

The aneugenic effects of benzimidazoles are caused by the binding of the substance to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .

Future Directions

Benzimidazoles can be utilized as optical sensors for bioimaging and in photovoltaics . There are many papers and reviews on the topic, such as the one on lanthanide complexes by Cruz-Navarro et al., by Hernández-Romero et al. on first-row transition metal complexes, and Suarez-Moreno et al. on second- and third-row transition metal complexes .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-7-8(11(17)18)6-13-16(7)12-14-9-4-2-3-5-10(9)15-12/h2-6H,1H3,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNMBIXTDLCXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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